
Dde-Dab(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dde-Dab(Fmoc)-OH is an amino acid derivative of the amino acid Dab (3-Amino-2,3-dideoxy-D-arabino-heptonic acid). It is a synthetic compound that has been used in a variety of scientific applications, such as peptide synthesis, protein engineering, bioconjugation, and drug delivery. Dde-Dab(Fmoc)-OH is a versatile building block for peptide synthesis due to its high stability, low reactivity, and low toxicity. It has been used in a variety of biochemical and physiological studies, such as enzyme inhibition, receptor binding, and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Orthogonal Protecting Group in Solid-Phase Peptide Synthesis
The vinyl ether benzyloxycarbonyl (VeZ) protecting group has been identified as a novel orthogonal protecting group for solid-phase peptide synthesis. This discovery provides an alternative to Fmoc-Lys(Dde)-OH, offering new avenues in the synthesis of biologically relevant cyclic peptides. This advancement in peptide chemistry underscores the significance of developing orthogonal protecting groups like Dde-Dab(Fmoc)-OH in facilitating complex peptide synthesis (Staderini et al., 2018).
Challenges in Solid-Phase Peptide Synthesis
Fmoc-Dab(Mtt)-OH, a commercially available and orthogonally protected amino acid, has been reported to exhibit poor coupling efficiency during solid-phase peptide synthesis. The study highlights the challenges associated with using certain orthogonally protected building blocks like Fmoc-Dab(Mtt)-OH, prompting researchers to explore alternatives or modify protocols to ensure efficient peptide synthesis. This underscores the importance of understanding the behavior of specific protecting groups such as Dde-Dab(Fmoc)-OH in peptide synthesis processes (Lam et al., 2022).
Drug Delivery Systems
The development of drug delivery systems (DDS) utilizing dendritic peptides like Dde-Dab(Fmoc)-OH has shown promise in cancer treatment. A study highlighted the design of an arginine-enriched dendritic amphiphilic chimeric peptide with hydrophobic groups (Fmoc) providing a strong hydrophobic force to prevent premature drug release. This design exemplifies the application of Dde-Dab(Fmoc)-OH in creating innovative DDS aimed at improving therapeutic efficacy, particularly in treating multidrug resistance (MDR) tumors (Chen et al., 2017).
Advancements in Chemical Protein Synthesis
In the realm of chemical protein synthesis, overcoming solubility challenges is crucial. The introduction of a heterobifunctional traceless linker, Fmoc-Ddae-OH, has been noted for its role in temporarily attaching highly solubilizing peptide sequences onto insoluble peptides. This innovative approach facilitates the handling and purification of insoluble and aggregation-prone peptides, significantly contributing to the synthesis of large proteins. The study underscores the utility of protecting groups and linkers related to Dde-Dab(Fmoc)-OH in enhancing the feasibility of complex protein synthesis projects (Jacobsen et al., 2016).
Eigenschaften
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-Dab(Fmoc)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

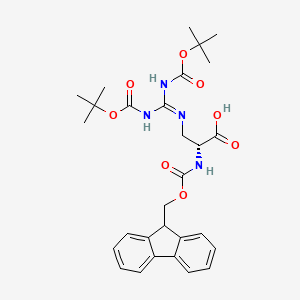

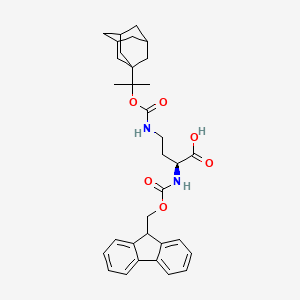
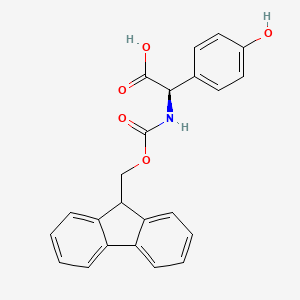
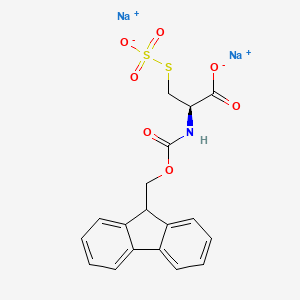

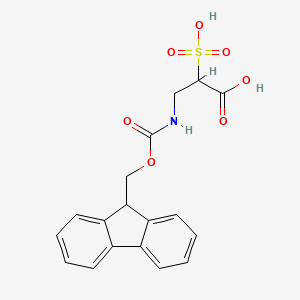
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)





